3-(2-chlorophenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
3-(2-chlorophenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound known for its unique chemical structure and properties. This compound features a chromenone core, which is a derivative of chromone, and is substituted with various functional groups including chlorophenoxy, dipropylamino, hydroxy, and trifluoromethyl groups. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenoxy Group: This step often involves nucleophilic substitution reactions where a chlorophenol derivative reacts with the chromenone core.
Addition of the Dipropylamino Group: This can be done through reductive amination or other amine introduction techniques.
Hydroxylation: Introduction of the hydroxy group can be achieved through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The chromenone core can be reduced to a chromanol derivative using reducing agents like sodium borohydride.
Trifluoromethylation: The trifluoromethyl group can be further modified through radical or electrophilic trifluoromethylation reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Trifluoromethylating Agents: Trifluoromethyl iodide, trifluoromethyl sulfonates
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution of the chlorophenoxy group could introduce various functional groups.
Scientific Research Applications
3-(2-chlorophenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 3-(2-chlorophenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the dipropylamino group.
8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the chlorophenoxy group.
3-(2-chlorophenoxy)-8-[(dipropylamino)methyl]-4H-chromen-4-one: Lacks the hydroxy group.
Uniqueness
The unique combination of functional groups in 3-(2-chlorophenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one confers distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the dipropylamino group may contribute to its biological activity .
Properties
IUPAC Name |
3-(2-chlorophenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClF3NO4/c1-3-11-28(12-4-2)13-15-17(29)10-9-14-19(30)21(22(23(25,26)27)32-20(14)15)31-18-8-6-5-7-16(18)24/h5-10,29H,3-4,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJFWDAHTCSAKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3Cl)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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